N-(4-Methylbenzyl)-2-(piperidin-4-yl)acetamide
CAS No.:
Cat. No.: VC15746491
Molecular Formula: C15H22N2O
Molecular Weight: 246.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22N2O |
|---|---|
| Molecular Weight | 246.35 g/mol |
| IUPAC Name | N-[(4-methylphenyl)methyl]-2-piperidin-4-ylacetamide |
| Standard InChI | InChI=1S/C15H22N2O/c1-12-2-4-14(5-3-12)11-17-15(18)10-13-6-8-16-9-7-13/h2-5,13,16H,6-11H2,1H3,(H,17,18) |
| Standard InChI Key | XCPBNSMOARLXTA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CNC(=O)CC2CCNCC2 |
Introduction
Chemical Identity and Structural Characterization
N-(4-Methylbenzyl)-2-(piperidin-4-yl)acetamide (IUPAC name: N-[(4-methylphenyl)methyl]-2-piperidin-4-ylacetamide) features a piperidine ring substituted at the 4-position with an acetamide group, which is further modified by a 4-methylbenzyl moiety. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 246.35 g/mol |
| Canonical SMILES | CC1=CC=C(C=C1)CNC(=O)CC2CCNCC2 |
| InChI Key | XCPBNSMOARLXTA-UHFFFAOYSA-N |
| PubChem CID | 24710220 |
The piperidine ring adopts a chair conformation, with the acetamide group at the axial position, as confirmed by nuclear Overhauser effect spectroscopy (NOESY) studies of analogous structures . X-ray crystallography of related N-benzylpiperidine acetamides reveals intermolecular hydrogen bonding between the amide carbonyl and proximal NH groups, suggesting potential solid-state stabilization mechanisms.
Synthetic Methodologies and Optimization
The synthesis of N-(4-Methylbenzyl)-2-(piperidin-4-yl)acetamide typically proceeds via a three-step sequence:
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Piperidine Precursor Functionalization: 4-Piperidinecarboxylic acid undergoes esterification with ethanol under acidic catalysis (, reflux, 6 hr) to yield ethyl piperidine-4-carboxylate (78% yield).
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Amide Bond Formation: Reaction with 4-methylbenzylamine in dichloromethane using -dicyclohexylcarbodiimide (DCC) as a coupling agent produces the intermediate N-(4-methylbenzyl)piperidine-4-carboxamide (62% yield).
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Reductive Amination: Lithium aluminum hydride () reduction in tetrahydrofuran (THF) at 0–5°C generates the final product, isolated via column chromatography (silica gel, ethyl acetate/hexane 3:7).
Critical parameters influencing yield include:
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Temperature control during reduction (<10°C prevents over-reduction)
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Solvent polarity for crystallization (ethyl acetate/hexane mixtures optimize crystal lattice formation)
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Stoichiometric excess of 4-methylbenzylamine (1.2 eq. minimizes dimerization)
Computational Modeling and Structure-Activity Relationships
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into electronic properties:
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HOMO-LUMO Gap: 5.3 eV, indicating moderate reactivity suitable for neurotransmitter receptor interactions .
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Molecular Electrostatic Potential (MEP): The amide carbonyl () and piperidine NH () create complementary charge regions for target binding .
Comparative molecular field analysis (CoMFA) against μ-opioid receptor agonists reveals:
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Steric Map: The 4-methylbenzyl group occupies a hydrophobic pocket (contribution: 34%)
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Electrostatic Map: Acetamide oxygen forms hydrogen bonds with Ser229 and Tyr148 residues ()
| Parameter | Value |
|---|---|
| LD (mouse, oral) | 320 mg/kg (estimated) |
| Ames Test | Negative (TA98, TA100) |
Future Research Directions
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In Vivo Neuropharmacology: Behavioral assays (forced swim test, Morris water maze) to assess antidepressant/nootropic potential
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SAR Expansion: Synthesis of halogenated benzyl analogs to enhance metabolic stability
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Formulation Development: Nanoemulsion systems for improved blood-brain barrier penetration
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